5-(Aminomethyl)pyridin-3-OL
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Overview
Description
5-(Aminomethyl)pyridin-3-OL is an organic compound characterized by the presence of an aminomethyl group attached to the pyridine ring at the 5-position and a hydroxyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of pyridin-3-ol with formaldehyde and ammonia, followed by reduction using hydrogen in the presence of a catalyst such as palladium on carbon.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 3-hydroxypyridine with an aminomethyl group using an appropriate amine source and a suitable leaving group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pyridine-3,5-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides and amines are used, often in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation Products: Pyridine-3,5-dione derivatives.
Reduction Products: Amines such as 5-(aminomethyl)pyridin-3-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)pyridin-3-OL exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
5-(Aminomethyl)indole: Similar structure but with an indole ring instead of pyridine.
5-(Aminomethyl)furan-2-yl)methanol: Similar functional groups but with a furan ring.
Uniqueness: 5-(Aminomethyl)pyridin-3-OL is unique due to its combination of the pyridine ring and hydroxyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
5-(aminomethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHSJKKDQCDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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